Cas no 280-74-0 (3,7-diazabicyclo3.3.1nonane)
3,7-diazabicyclo3.3.1nonane Chemical and Physical Properties
Names and Identifiers
-
- 3,7-Diazabicyclo[3.3.1]nonane
- 3,7-Diazabicyclo(3.3.1)nonane
- 3,7-Diaza-bicyclo[3.3.1]nonan
- 3,7-diaza-bicyclo[3.3.1]nonane
- 3,7-diazabicyclo{3.3.1}nonane
- 3,7-Diazabicyclo< 3,3,1> nonan
- 3.7-Diazabicyclo[3.3.1]nonane
- AC1L4UTR
- AC1Q4WQT
- AR-1F0131
- Bispidin
- Bispidine
- CTK1A6458
- SureCN233307
- 3,7-diazabicyclo3.3.1nonane
- SCHEMBL15996717
- CS-0267414
- 280-74-0
- UNII-CH6VDH22TL
- PTPQJKANBKHDPM-UHFFFAOYSA-N
- EN300-90605
- CHEMBL3094064
- AKOS005166853
- SCHEMBL233307
- Q866620
- DTXSID90182283
- CH6VDH22TL
- AKOS006330969
-
- MDL: MFCD20441703
- Inchi: 1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2
- InChI Key: PTPQJKANBKHDPM-UHFFFAOYSA-N
- SMILES: N1CC2CNCC(C1)C2
Computed Properties
- Exact Mass: 126.11582
- Monoisotopic Mass: 126.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 83.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 24.1Ų
Experimental Properties
- PSA: 24.06
3,7-diazabicyclo3.3.1nonane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90605-0.05g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 0.05g |
$912.0 | 2023-09-01 | ||
| Enamine | EN300-90605-0.1g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 0.1g |
$956.0 | 2023-09-01 | ||
| Enamine | EN300-90605-0.25g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 0.25g |
$999.0 | 2023-09-01 | ||
| Enamine | EN300-90605-0.5g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 0.5g |
$1043.0 | 2023-09-01 | ||
| Enamine | EN300-90605-1.0g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 1.0g |
$1086.0 | 2023-02-11 | ||
| Enamine | EN300-90605-2.5g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 2.5g |
$2127.0 | 2023-09-01 | ||
| Enamine | EN300-90605-5.0g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 5.0g |
$3147.0 | 2023-02-11 | ||
| Enamine | EN300-90605-10.0g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 10.0g |
$4667.0 | 2023-02-11 | ||
| Enamine | EN300-90605-1g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 1g |
$1086.0 | 2023-09-01 | ||
| Enamine | EN300-90605-5g |
3,7-diazabicyclo[3.3.1]nonane |
280-74-0 | 5g |
$3147.0 | 2023-09-01 |
3,7-diazabicyclo3.3.1nonane Related Literature
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1. Conformational and configurational behaviour of κ-agonistic 3,7-diazabicyclo[3.3.1]nonan-9-ones—synthesis, nuclear magnetic resonance studies and semiempirical PM3 calculationsTom Siener,Ulrike Holzgrabe,Susanne Drosihn,Wolfgang Brandt J. Chem. Soc. Perkin Trans. 2 1999 1827
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Remir G. Kostyanovsky,Konstantin A. Lyssenko,Yury I. El'natanov,Oleg N. Krutius,Denis A. Lenev,I A. Bronzova,Yurii A. Strelenko,Vasily R. Kostyanovsky Mendeleev Commun. 1999 9 106
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3. Stereochemical behaviour of κ-agonistic 2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonanones—influence of the substituent in position N3Ulrich Kuhl,Modest von Korff,Knut Baumann,Christian Burschka,Ulrike Holzgrabe J. Chem. Soc. Perkin Trans. 2 2001 2037
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4. Structure of the copper(II) complex of a highly preorganised tetradentate ligand based on bispidine (3,7-diazabicyclo[3.3.1]nonane)Gladys D. Hosken,Christine C. Allan,Jan C. A. Boeyens,Robert D. Hancock J. Chem. Soc. Dalton Trans. 1995 3705
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Remir G. Kostyanovsky,Konstantin A. Lyssenko,Denis A. Lenev,Yury I. El'natanov,Oleg N. Krutius,I A. Bronzova Mendeleev Commun. 1999 9 151
Additional information on 3,7-diazabicyclo3.3.1nonane
Introduction to 3,7-diazabicyclo[3.3.1]nonane (CAS No. 280-74-0)
3,7-diazabicyclo[3.3.1]nonane, with the chemical identifier CAS No. 280-74-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural framework and potential biological activities. This bicyclic amine features a nitrogen-containing bridgehead, making it a valuable scaffold for designing novel molecules with therapeutic properties.
The compound belongs to the class of azabicycloalkanes, which are known for their structural rigidity and ability to mimic natural products. The presence of two nitrogen atoms in the ring system imparts specific electronic and steric properties, which can be exploited in drug design. For instance, the nitrogen atoms can serve as hydrogen bond donors or acceptors, facilitating interactions with biological targets such as enzymes and receptors.
In recent years, 3,7-diazabicyclo[3.3.1]nonane has been explored as a key intermediate in the synthesis of various pharmacologically active agents. Its structural motif has been incorporated into molecules targeting neurological disorders, cardiovascular diseases, and infectious diseases. The compound’s stability under various reaction conditions makes it a versatile building block for medicinal chemists.
One of the most compelling aspects of CAS No. 280-74-0 is its role in the development of novel antimicrobial agents. Researchers have demonstrated that derivatives of this compound exhibit promising activity against resistant bacterial strains by interfering with essential bacterial processes such as DNA replication and protein synthesis. The nitrogen-rich environment of the bicyclic structure allows for selective binding to bacterial enzymes, offering a potential therapeutic advantage over conventional antibiotics.
The synthesis of 3,7-diazabicyclo[3.3.1]nonane typically involves cyclization reactions that require precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods have enabled more efficient production processes, reducing the environmental impact of its synthesis while maintaining high chemical yields.
Another area where CAS No. 280-74-0 has shown promise is in the field of organometallic chemistry. The compound’s ability to coordinate with transition metals has been utilized in catalytic systems for cross-coupling reactions, which are fundamental to constructing complex organic molecules. These reactions are crucial in pharmaceutical synthesis, allowing for the efficient assembly of drug candidates from simpler precursors.
Recent studies have also highlighted the potential of 3,7-diazabicyclo[3.3.1]nonane in materials science applications. Its rigid bicyclic structure makes it a suitable candidate for designing polymers with enhanced thermal stability and mechanical strength. Such materials could find applications in high-performance coatings and specialty plastics.
The biological activity of CAS No. 280-74-0 derivatives has been further investigated through computational modeling and high-throughput screening techniques. These approaches have accelerated the discovery process by allowing researchers to predict how different modifications to the core structure will affect biological activity.
In conclusion, 3,7-diazabicyclo[3.3.1]nonane (CAS No. 280-74-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for drug discovery, catalysis, and materials science research. As synthetic methodologies continue to evolve, it is likely that new applications for this versatile molecule will emerge.
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